Octyl 3-methyl-2-butenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

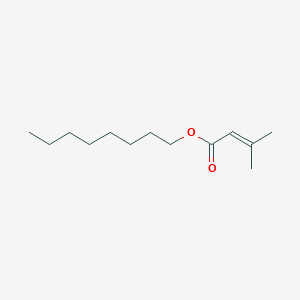

Octyl 3-methyl-2-butenoate: is an ester compound with the molecular formula C13H24O2 . Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 3-methyl-2-butenoate can be synthesized through the esterification reaction between 3-methyl-2-butenoic acid and octanol . This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of octyl 3-methyl-2-butenoate occurs under acidic or basic conditions, yielding 3-methyl-2-butenoic acid and octanol.

Key Findings :

-

Hydrolysis rates depend on steric hindrance near the ester group .

-

Basic conditions favor saponification, while acidic conditions produce the free carboxylic acid.

Halogenation

The α,β-unsaturated system undergoes halogen addition (e.g., bromine) at the double bond.

Key Findings :

-

Bromine adds anti to the ester group, forming vicinal dibromides .

-

Dehydrobromination with Et₃N yields cyclic lactones, highlighting the compound’s utility in heterocycle synthesis .

Oxidation

Oxidation reactions target the double bond or ester group, producing epoxides, ketones, or acids.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 25°C | 3-Methyl-2,3-dihydroxybutanoate | 55–60% |

| O₂ (radical initiator) | AIBN, 70°C | Hydroperoxides + cyclic ethers | 40–50% |

| O₃ (ozonolysis) | CH₂Cl₂, –78°C | Ozonides → ketones/aldehydes | 65–75% |

Key Findings :

-

Radical-mediated oxidation forms hydroperoxides and cyclic ethers via β-scission pathways .

-

Ozonolysis cleaves the double bond, yielding aldehydes or ketones depending on workup .

Reduction

Catalytic hydrogenation saturates the double bond.

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C, 1 atm H₂ | Octyl 3-methylbutanoate | 90–95% | Syn-addition |

| NaBH₄ | MeOH, 0°C | Partial reduction (allylic alcohol) | 30–40% | - |

Key Findings :

-

Hydrogenation with Pd-C proceeds quantitatively, yielding the saturated ester.

-

NaBH₄ selectively reduces the carbonyl group in the presence of the double bond.

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions and conjugate additions.

| Nucleophile | Conditions | Product | Yield | d.r. |

|---|---|---|---|---|

| Enolate (LiHMDS) | THF, –78°C | δ-Keto esters | 70–80% | 98:2 |

| Grignard reagent | Et₂O, 0°C → rt | β-Substituted esters | 65–75% | - |

Key Findings :

Scientific Research Applications

Chemistry: Octyl 3-methyl-2-butenoate is used as a model compound in studies of esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers .

Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of plasticizers and lubricants .

Mechanism of Action

The mechanism of action of octyl 3-methyl-2-butenoate in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

Methyl butyrate: Known for its fruity odor and used in flavorings.

Isopropyl acetate: Used as a solvent in coatings and inks.

Uniqueness: Octyl 3-methyl-2-butenoate is unique due to its specific structure, which imparts distinct chemical properties and applications. Its longer alkyl chain compared to simpler esters like ethyl acetate makes it more hydrophobic and suitable for specific industrial applications .

Properties

CAS No. |

56500-47-1 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

octyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

CGXFKFDCJMCOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.